molecular formula C7H3Cl4FO B1403839 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene CAS No. 1404193-95-8

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene

Cat. No.: B1403839
CAS No.: 1404193-95-8
M. Wt: 263.9 g/mol
InChI Key: FQQQOJREAYAVIQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4FO. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene involves the reaction of 2-chloro-4-fluorobenzene with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is unique due to its specific combination of chlorine, fluorine, and trichloromethoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-4-fluoro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4FO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQOJREAYAVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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